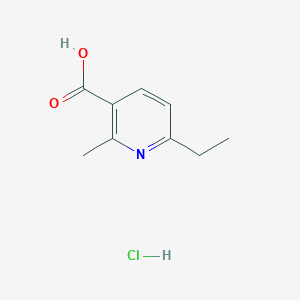

6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyridine carboxylic acids involves various strategies, including direct functionalization of pyridine rings and condensation reactions. For instance, Egawa et al. (1984) explored the synthesis of pyridonecarboxylic acids as antibacterial agents, providing insights into the methodologies that can be adapted for synthesizing compounds like 6-Ethyl-2-methylpyridine-3-carboxylic acid hydrochloride (Egawa et al., 1984). These methods often involve halogenation, nucleophilic substitution, and carboxylation steps, which are fundamental in constructing the pyridine core with desired substituents.

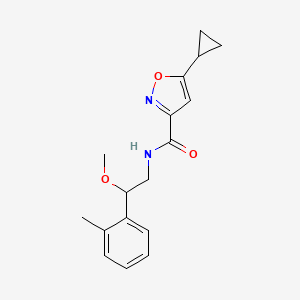

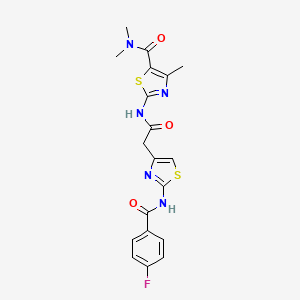

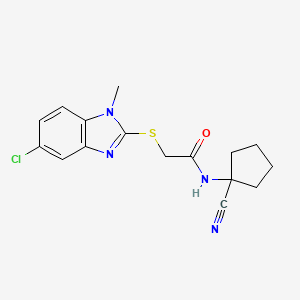

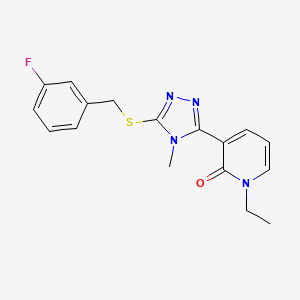

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical and biological properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are typically used to determine and analyze the structure. The exact molecular structure analysis of 6-Ethyl-2-methylpyridine-3-carboxylic acid hydrochloride would provide insights into its reactivity, stability, and interaction with biological targets.

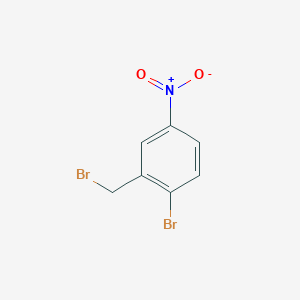

Chemical Reactions and Properties

Pyridine carboxylic acids undergo various chemical reactions, including decarboxylation, esterification, and coupling reactions, which are pivotal for synthesizing more complex molecules. The presence of the carboxylic acid group in the pyridine ring significantly impacts the compound's acidity, reactivity towards nucleophiles, and participation in condensation reactions. The synthesis and reactivity of similar compounds are detailed in the work by Nadzhafova (2002), illustrating the diverse chemical transformations these compounds can undergo (Nadzhafova, 2002).

Scientific Research Applications

Environmental Impact and Behavior

Occurrence, Fate, and Behavior in Aquatic Environments

- Parabens, which are esters of para-hydroxybenzoic acid and can include alkyl groups like methyl and ethyl, are widely used as preservatives in products like cosmetics and pharmaceutical drugs. Their environmental behavior, particularly in aquatic systems, has been a subject of research due to their biodegradability and ubiquitous presence. The interaction of these compounds with free chlorine and the formation of halogenated by-products have been studied, highlighting the need for further research on the toxicity of these by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Industrial Applications and Impacts

Understanding Biocatalyst Inhibition by Carboxylic Acids

- Carboxylic acids, like 6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride, are important in biorenewable chemical production. Their inhibition effects on microbes like E. coli and Saccharomyces cerevisiae are significant, as these acids are used in the fermentation process to produce various chemicals. The impact of these acids on cell membranes, internal pH of microbes, and metabolic processes has been studied to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Organic Acids in Acidizing Operations

- In the context of oil and gas operations, the role of organic acids, potentially including derivatives of this compound, has been explored. These acids serve as alternatives to more corrosive acids in acidizing operations for carbonate and sandstone formations. The review discusses various organic acids, their laboratory evaluation, field cases, and applications in formation damage removal and dissolution (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Biochemical and Biological Research

Roles in Plants

- The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants extends beyond being a precursor to the plant hormone ethylene. ACC is involved in several processes, including conjugation to different derivatives, metabolism by bacteria through ACC-deaminase, and functioning as a signal molecule independently of ethylene. This highlights the complex role of carboxylic acid derivatives in plant biology and the potential for compounds like this compound to play similar multifaceted roles (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

The safety information for “6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-3-7-4-5-8(9(11)12)6(2)10-7;/h4-5H,3H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFDESKGHJASFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)